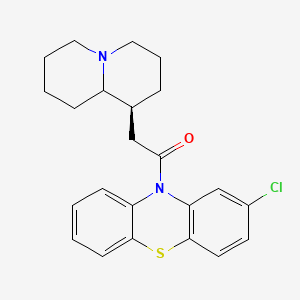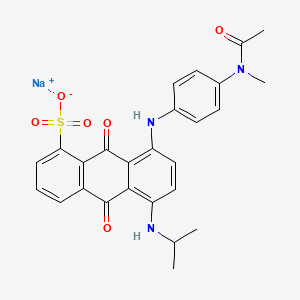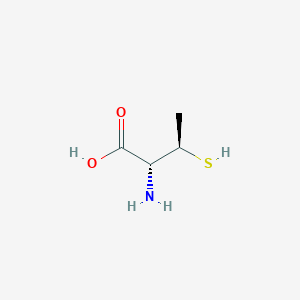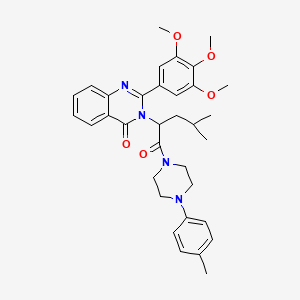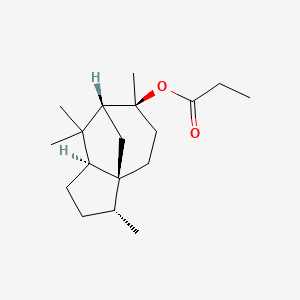
(3R-(3alpha,3abeta,6alpha,7beta,8aalpha))-Octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 303-488-6, also known by its Chemical Abstracts Service (CAS) number 94200-11-0, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound’s molecular formula and specific properties are detailed in various chemical databases .
Preparation Methods
Synthesis from Precursors: The compound can be synthesized from simpler organic molecules through a series of chemical reactions, such as condensation, esterification, or alkylation.
Reaction Conditions: Typical conditions may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the desired reactions.
Chemical Reactions Analysis
EINECS 303-488-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to produce reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
EINECS 303-488-6 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent or intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: It may be used in biochemical assays to study enzyme activities or metabolic pathways.
Medicine: The compound could be investigated for its potential therapeutic properties or as a precursor in the synthesis of pharmaceuticals.
Industry: In industrial applications, it may be used in the production of polymers, coatings, or other materials requiring specific chemical properties
Mechanism of Action
The mechanism by which EINECS 303-488-6 exerts its effects involves interactions at the molecular level. The compound may target specific enzymes or receptors, altering their activity and leading to various biochemical outcomes. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation .
Comparison with Similar Compounds
EINECS 303-488-6 can be compared with other similar compounds listed in the EINECS inventory. Similar compounds may include those with analogous molecular structures or functional groups. The uniqueness of EINECS 303-488-6 lies in its specific chemical properties, reactivity, and applications. Some similar compounds include:
Amyl Nitrite (EINECS 203-770-8): Used as a vasodilator and in organic synthesis.
Bismuth Tetroxide (EINECS 234-985-5): Utilized in the production of pigments and catalysts.
Mercurous Oxide (EINECS 239-934-0): Employed in the manufacture of batteries and as a reagent in chemical reactions
Properties
CAS No. |
94200-11-0 |
|---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
[(1S,2R,5S,7R,8S)-2,6,6,8-tetramethyl-8-tricyclo[5.3.1.01,5]undecanyl] propanoate |
InChI |
InChI=1S/C18H30O2/c1-6-15(19)20-17(5)9-10-18-11-14(17)16(3,4)13(18)8-7-12(18)2/h12-14H,6-11H2,1-5H3/t12-,13+,14-,17+,18+/m1/s1 |
InChI Key |
VNECGLFXMFADQF-OSARJHGOSA-N |
Isomeric SMILES |
CCC(=O)O[C@]1(CC[C@@]23C[C@@H]1C([C@@H]2CC[C@H]3C)(C)C)C |
Canonical SMILES |
CCC(=O)OC1(CCC23CC1C(C2CCC3C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


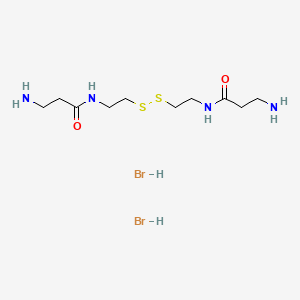
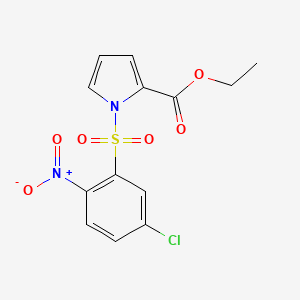

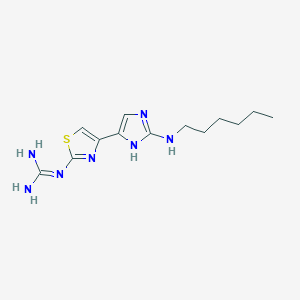
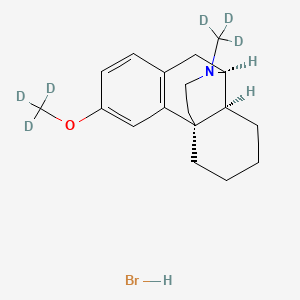


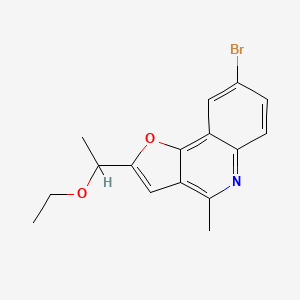
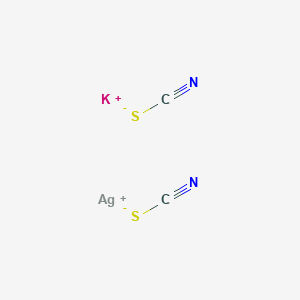
![4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12732319.png)
